TRPA1 Agonist Potency — Moringin vs. Allyl Isothiocyanate (AITC) Reference Standard
In a rat TRPA1 (rTRPA1) HEK‑293 calcium‑flux assay, pure moringin produced an efficacy of 102.6 ± 1.1 % relative to the reference agonist AITC (100 µM) and an EC₅₀ of 3.14 ± 0.16 µM [1]. The same study shows that AITC itself is the 100 % efficacy reference, meaning moringin is a full agonist with a defined micromolar potency. Moringa leaf extracts prepared with different solvents exhibited far lower potency (EC₅₀ 1.3 to >20 µg/mL) highlighting the activity advantage of the isolated compound [1].
| Evidence Dimension | TRPA1 agonist potency (EC₅₀) and maximal efficacy |
|---|---|
| Target Compound Data | EC₅₀ = 3.14 ± 0.16 µM; Efficacy = 102.6 ± 1.1 % of AITC 100 µM |
| Comparator Or Baseline | AITC (allyl isothiocyanate, 100 µM) defined as 100 % efficacy; crude leaf extracts EC₅₀ 1.3 to >20 µg/mL |
| Quantified Difference | Moringin EC₅₀ 3.14 µM vs. best leaf extract EC₅₀ 1.3 µg/mL (~4.2 µM); moringin achieves full efficacy equivalent to AITC |
| Conditions | rTRPA1-overexpressing HEK‑293 cells; intracellular Ca²⁺ Fluo‑4 fluorescence assay |
Why This Matters
Researchers procuring a TRPA1 agonist require a well‑defined EC₅₀ and full efficacy benchmark; moringin’s matched efficacy to AITC with a reproducible micromolar EC₅₀ enables standardized dosing, while crude extracts introduce variable potency and undefined composition.
- [1] Borgonovo, G.; De Petrocellis, L.; Schiano, A.; et al. Moringin, A Stable Isothiocyanate from Moringa oleifera, Activates the Somatosensory and Pain Receptor TRPA1 Channel In Vitro. Molecules 2020, 25 (4), 976 (Table 1 and main text). View Source
